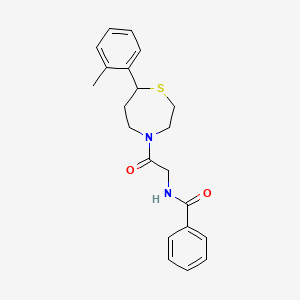

N-(2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)benzamide

Description

N-(2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)benzamide is a benzamide derivative featuring a 1,4-thiazepan ring substituted with an o-tolyl group. Benzamides are pharmacologically significant, with reported activities including anticonvulsant, antipsychotic, and ion channel modulation . The 1,4-thiazepan moiety introduces a seven-membered heterocyclic ring containing sulfur, which may confer conformational flexibility and influence binding interactions.

Properties

IUPAC Name |

N-[2-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]-2-oxoethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2S/c1-16-7-5-6-10-18(16)19-11-12-23(13-14-26-19)20(24)15-22-21(25)17-8-3-2-4-9-17/h2-10,19H,11-15H2,1H3,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLUDZQQCHBJBBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2CCN(CCS2)C(=O)CNC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor such as a thioamide and an α-halo ketone. The reaction is usually carried out in the presence of a base like sodium hydride or potassium carbonate under reflux conditions.

Introduction of the o-Tolyl Group: The o-tolyl group can be introduced via a Friedel-Crafts alkylation reaction. This involves the reaction of the thiazepane ring with o-tolyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Attachment of the Benzamide Group: The final step involves the acylation of the thiazepane derivative with benzoyl chloride in the presence of a base like pyridine or triethylamine to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide or thiazepane ring positions, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or alcohols.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

N-(2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)benzamide has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: It serves as a probe to study enzyme-substrate interactions and as a ligand in receptor binding studies.

Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Benzamide Derivatives with Heterocyclic Moieties

Table 1: Comparison of Key Structural Features

Key Observations

- Heterocycle Impact: The 1,4-thiazepan ring (7-membered, sulfur-containing) offers greater conformational flexibility compared to 5-membered thiazolidinone or 1,4-oxazepin rings. This flexibility may enhance binding to diverse biological targets but could reduce metabolic stability . Thiazolidinone derivatives exhibit anticonvulsant activity, attributed to their ability to modulate ion channels or neurotransmitter systems . The 4-oxo group in thiazolidinones may facilitate hydrogen bonding with target proteins.

Substituent Effects :

- The o-tolyl group in the target compound increases lipophilicity, which may enhance blood-brain barrier penetration compared to simpler phenyl groups (e.g., in N-(2-oxo-2-phenylacetyl)benzamide) .

- Trifluoromethyl groups (e.g., in SIJ1227/SIJ1278) improve metabolic stability and binding affinity via hydrophobic and electron-withdrawing effects .

Pharmacological and Computational Insights

- Anticonvulsant Activity: Thiazolidinone-based benzamides demonstrate efficacy in seizure models, likely via sodium channel blockade or GABAergic modulation . The target compound’s 1,4-thiazepan moiety may offer similar mechanisms, though experimental validation is needed.

- Ion Channel Modulation : N-(2-oxo-2-phenylacetyl)benzamide derivatives block Kv1.3 channels, suggesting that the diketonic structure and benzamide core are critical for this activity . Modifying the heterocycle (e.g., 1,4-thiazepan) could fine-tune selectivity.

- Computational Studies : Tools like AutoDock Vina enable rapid docking analyses to predict binding modes. For example, the o-tolyl group’s steric bulk may influence interactions with hydrophobic pockets in target proteins .

Biological Activity

N-(2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)benzamide is a compound of interest in medicinal chemistry, particularly due to its unique structural features that contribute to its biological activities. This article delves into the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of 398.5 g/mol. The compound features a thiazepane ring, an oxo group, and a benzamide moiety, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The thiazepane structure is known to influence the compound's reactivity and interaction with cellular receptors, potentially modulating signaling pathways involved in inflammation and cell proliferation. The oxo group and benzamide moiety may enhance its binding affinity to target proteins, facilitating therapeutic effects against specific diseases.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing thiazepane rings have been shown to possess antibacterial and antifungal activities. In a study evaluating the antifungal efficacy of various benzamides, certain derivatives demonstrated up to 84% inhibition against Botrytis cinerea at concentrations of 100 mg/L .

Insecticidal Activity

The compound also shows promise in agricultural applications, particularly as an insecticide. A related study highlighted that compounds with similar structural features demonstrated larvicidal activities against mosquito larvae, achieving lethal rates of 100% at concentrations as low as 5 mg/L . This suggests potential utility in pest control.

Case Studies

- Antifungal Efficacy : A series of benzamide derivatives were synthesized and tested for their antifungal activity against various pathogens. Compounds with structural similarities to this compound exhibited notable fungicidal activities, particularly against Pyricularia oryzae, with EC50 values lower than those of established fungicides .

- Toxicity Assessment : The toxicity of the compound was evaluated using zebrafish embryos as a model organism. Preliminary results indicated that while some derivatives showed low toxicity (LC50 > 20 mg/L), others were classified as high-toxicity compounds (LC50 < 1 mg/L), necessitating further structural optimization for safety in agricultural applications .

Table 1: Biological Activity Summary

| Compound Name | Activity Type | Target Organism | Inhibition Rate (%) | Concentration (mg/L) |

|---|---|---|---|---|

| This compound | Antifungal | Botrytis cinerea | Up to 84% | 100 |

| Related Benzamide Derivative | Insecticidal | Mosquito larvae | 100% | 5 |

| Benzamide with Oxadiazole | Fungicidal | Pyricularia oryzae | EC50 = 8.28 μg/mL | - |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.